molecular formula C14H11Cl B099306 1-Chloro-4-(1-phenylvinyl)benzene CAS No. 18218-20-7

1-Chloro-4-(1-phenylvinyl)benzene

Cat. No. B099306
CAS RN: 18218-20-7
M. Wt: 214.69 g/mol
InChI Key: QRSXZQQKWIHIHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of highly phenylated poly(p-phenylenevinylenes) (PPVs) has been explored through a chlorine precursor route, which involves the preparation of 1,4-bis(chloromethyl)benzene monomers. These monomers are synthesized using a robust procedure that includes the Diels-Alder reaction. Upon treatment with potassium tert-butoxide, the monomers undergo 1,6-dehydrochlorination to form xylylenes, which then participate in 1,6-polymerization to yield chlorine precursor polymers. This method has resulted in both soluble and insoluble precursor polymers, with the soluble form being capable of deposition as thin films and subsequent conversion to PPV derivatives exhibiting green photoluminescence and electroluminescence .

Molecular Structure Analysis

The molecular structure of 4-benzylidene-2-(2-chloro-phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one has been characterized using various techniques including IR, NMR, and X-ray single crystal diffraction. The compound crystallizes in the monoclinic space group and displays significant dihedral angles between the chloro phenyl ring and the pyrazole ring. Density functional theory (DFT) calculations have been employed to optimize the geometry and to analyze the vibrational wave numbers, frontier molecular orbitals, and Mulliken charges. The study reveals that intermolecular interactions such as C-H...N, C-Cl...π, C-H...Cl, C-H...O, and π-π interactions play a crucial role in the molecular packing of the solid state .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical properties of the synthesized compounds are diverse. For instance, the compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit exhibit fluorescence in solution and demonstrate smectic-like packing at high temperatures. The introduction of a lateral flexible alkoxy unit affects the stability of the smectic order and promotes the appearance of a nematic phase, particularly with the shortest methoxy unit. These findings suggest that the mesogenic character of these units could be beneficial in the development of liquid crystalline polymeric systems that leverage both fluorescent properties and the unique molecular structure of the liquid crystalline state .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 1-Chloro-4-(1-phenylvinyl)benzene has been utilized in various synthesis processes. For example, it is involved in the synthesis of 4-dimethylamino-2,6-dimethyl-5-phenylpyrimidines in an alkaline medium at elevated temperature (Zieliński & Mazik, 1993).
  • It plays a role in the Friedel-Crafts alkylation of benzene, resulting in various optically active by-products (Segi et al., 1982).
  • The compound is used in the addition reaction with sec-butyllithium to form biscarbonionic species, demonstrating significant rate constants for the addition steps (Leitz & Höcker, 1983).

Polymer Chemistry and Materials Science

  • In polymer chemistry, 1-Chloro-4-(1-phenylvinyl)benzene is used for synthesizing hyperbranched conjugated polymers, demonstrating high thermal stability and potential for explosive detection (Hu et al., 2012).
  • It is also integral in synthesizing highly phenylated poly(p-phenylenevinylenes), where its derivatives show green photoluminescence and electroluminescence (Hsieh et al., 1998).

Medicinal Chemistry

  • This compound is used in the synthesis of antimicrobial agents, such as 6-phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5,6-dihydropyrimidin-2(1H)-one, showing activity against various bacterial species (Dave et al., 2013).

Optical and Electronic Applications

  • The compound is studied for its role in optical and electronic applications, such as in the study of electric field effects on the polarizability of liquid crystal molecules (Upadhyay et al., 2020).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing the dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .

properties

IUPAC Name

1-chloro-4-(1-phenylethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSXZQQKWIHIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345037
Record name 1-Chloro-4-(1-phenylethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(1-phenylvinyl)benzene

CAS RN

18218-20-7
Record name 1-Chloro-4-(1-phenylethenyl)-benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018218207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-4-(1-phenylethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CHLORO-4-(1-PHENYLETHENYL)-BENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5HP2CNY63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
ER Wagoner, JA Karty, DG Peters - Journal of Electroanalytical Chemistry, 2013 - Elsevier
Cyclic voltammetry, controlled-potential (bulk) electrolysis, gas chromatography, gas chromatography–mass spectrometry, and high-performance liquid chromatography–electrospray …
Number of citations: 27 www.sciencedirect.com
CM McGuire, DG Peters - Electrochimica Acta, 2014 - Elsevier
Cyclic voltammetry and controlled-potential (bulk) electrolysis have been employed to investigate the reduction of 4,4′-(2,2,2-trichloroethane-1,1-diyl)bis(chlorobenzene) (DDT) at …
Number of citations: 36 www.sciencedirect.com
S Kucher, L Dsikowitzky, M Ricking, CH Sujatha… - Journal of hazardous …, 2018 - Elsevier
The pesticide DDT (1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene) and its degradates are among the most persistent and abundant organochlorine contaminates in the …
Number of citations: 8 www.sciencedirect.com
JE Camp, TW Bousfield, JJ Dunsford, J Adams… - …, 2018 - thieme-connect.com
A dehydrative cross-coupling of 1-phenylethanol catalysed by sugar derived, in situ formed palladium(0) nanoparticles under acidic conditions is realised. The acidic conditions allow …
Number of citations: 3 www.thieme-connect.com
SY Lee, JW Jung, TH Kim, HD Kim - Archives of pharmacal research, 2015 - Springer
The first asymmetric synthesis of (R,R)-clemastine (1) has been accomplished by the coupling of (R)-tertiary alcohol 2 and (R)-chloroethylpyrrolidine 3 via O-alkylation. (R)-Tertiary …
Number of citations: 6 link.springer.com
ER Wagoner - 2014 - search.proquest.com
Seven investigations have been carried out to explore electroreductive remediation of several significant halogenated organic pollutants via cyclic voltammetry, controlled-potential …
Number of citations: 2 search.proquest.com
S Zhang, Z Shen, H Jian - The Journal of Organic Chemistry, 2020 - ACS Publications
We have developed a protocol for the Cu/Ni-catalyzed cyanomethylation of alkenes with acetonitrile for the synthesis of β,γ-unsaturated nitriles. This is the first example of a direct …
Number of citations: 7 pubs.acs.org
TW Bousfield - 2020 - eprints.hud.ac.uk
The work presented in this thesis regards: 1) the development of a base free dehydrative cross-coupling process, utilising palladium(0) nanoparticles formed in situ under acidic …
Number of citations: 2 eprints.hud.ac.uk
S Kucher - 2018 - publications.rwth-aachen.de
Das Organochlor-Pestizid DDT ist wahrscheinlich der berüchtigtste Vertreter der persistenten organischen Schadstoffe. In den 1940er Jahren eingeführt, wurde DDT über Jahrzehnte …
Number of citations: 4 publications.rwth-aachen.de
UT Duong - 2021 - ir.library.louisville.edu
Water is considered a green, sustainable, and inexpensive solvent for organic synthesis. However, performing organic reactions in water is especially challenging due to the inherent …
Number of citations: 2 ir.library.louisville.edu

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